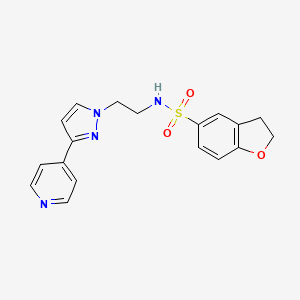![molecular formula C9H11ClF3NO B2473347 4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride CAS No. 1170855-97-6](/img/structure/B2473347.png)
4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride” is a chemical compound with the molecular formula C9H10F3NO•HCl . It has a molecular weight of 241.64 . This compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10F3NO.ClH/c1-6-4-7(2-3-8(6)13)14-5-9(10,11)12;/h2-4H,5,13H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 241.64 . For more specific physical and chemical properties, it’s recommended to refer to a Material Safety Data Sheet (MSDS) or similar documentation .科学的研究の応用
Synthesis and Chemical Properties
- Ortho-trifluoromethoxylated Aniline Derivatives : Trifluoromethoxylated compounds like 4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride have significant pharmacological and biological properties. Their synthesis, however, is challenging due to the need for toxic and difficult-to-handle reagents. A study by Feng and Ngai (2016) outlines a user-friendly protocol for synthesizing these derivatives, which are valuable in pharmaceuticals, agrochemicals, and functional materials development (Pengju Feng & Ming‐Yu Ngai, 2016).
Applications in Material Science
- Liquid Crystal Properties : The derivatives of 4-octyloxy-N-(benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy, show stable smectic B and A phases, respectively. Their liquid crystalline properties, like phase transitions, textures, and molecular dipole moments, have been explored in a study by Miyajima et al. (1995), highlighting their potential in material science (S. Miyajima et al., 1995).
Advanced Organic Synthesis
- Novel Dendrimer Synthesis : The compound has been used in the synthesis of new dendritic melamines, as described by Morar et al. (2018). These dendrimers, derived from 4-(n-octyloxy)aniline, are important for studying macromolecular shape, self-organization, and nano-aggregates formation in solutions (Cristina Morar et al., 2018).
Involvement in Synthesis of Agrochemical Intermediates
- Agrochemical Intermediate Synthesis : An improved process for synthesizing 2,6-dibromo-4-trifluoromethoxy aniline, a vital agrochemical intermediate, is detailed by Ding Zhi-yuan (2011), showcasing its role in the agrochemical industry (Ding Zhi-yuan, 2011).
Contributions to Polymer Science
- Polyurethane Cationomers Synthesis : The compound is involved in the synthesis of polyurethane cationomers with fluorescent properties, as investigated by Buruianǎ et al. (2005). This study demonstrates its utility in creating polymers with unique photochromic mechanisms (E. Buruianǎ et al., 2005).
Role in Fabric Treatment
- Cross-Linking Agent in Fabric Dyeing : It has been used in the preparation of novel cross-linking agents for fabric dyeing, improving properties like color fastness, as detailed in a study by Song Xin-yuan (2004) (Song Xin-yuan, 2004).
Safety and Hazards
The safety information for “4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . For handling, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
4-(2,2,2-trifluoroethoxymethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)6-14-5-7-1-3-8(13)4-2-7;/h1-4H,5-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXVKPMALXIWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2473266.png)


![2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2473269.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B2473270.png)

![1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2473274.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473276.png)
![N-(1-Oxaspiro[4.4]nonan-2-ylmethyl)prop-2-enamide](/img/structure/B2473279.png)
![6-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2473280.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2473283.png)
![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2473284.png)
![3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2473286.png)